1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether
Overview
Description
“1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is a chemical compound with the molecular formula C4H2ClF7O . It contains a total of 14 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether .
Molecular Structure Analysis
The InChI code for “1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of “1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is 234.5 . The compound has a storage temperature of 28°C . Its density is predicted to be 1.549±0.06 g/cm3 .Scientific Research Applications
- 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, also known as HFP-DFME, is widely used as a solvent in organic synthesis . Its non-flammability and non-toxic nature make it a safe choice for various laboratory experiments .
- The exact mechanism of action remains somewhat elusive, but it is postulated to exhibit strong Lewis acid characteristics, allowing it to form complexes through reactions with other compounds . These complexes are believed to be the source of the unique properties exhibited by 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether .
- This compound is also suggested to possess proficient nucleophilic behavior, enabling it to react with other compounds and give rise to novel compounds through such interactions .
- HFP-DFME has proven valuable as a reagent in synthesizing organofluorine compounds . Organofluorine compounds are a class of organic compounds that contain one or more carbon–fluorine bonds. They are important in a variety of industries, including pharmaceuticals and agrochemicals .
Organic Synthesis
Synthesis of Organofluorine Compounds
Pharmaceuticals
- This compound has been used in the design of electrolyte systems, specifically those based on fluoroalkyl ether . These systems are designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .
- It is also used as a fluorinated ether solvent . These solvents are often used in applications where their unique properties, such as high thermal stability and low reactivity, are beneficial .
Electrolyte Systems
Fluorinated Ether Solvents
Glycol Ether Solvents
- This compound has been used in the design of high-polarity electrolyte systems . These systems are designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .
- It is also used as a fluorinated ether solvent . These solvents are often used in applications where their unique properties, such as high thermal stability and low reactivity, are beneficial .
- Additionally, it is used as a glycol ether solvent . Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol commonly used in paints and cleaners .
- HFP-DFME has proven valuable as a reagent in synthesizing organofluorine compounds . Organofluorine compounds are a class of organic compounds that contain one or more carbon–fluorine bonds. They are important in a variety of industries, including pharmaceuticals and agrochemicals .
- HFP-DFME is also used in the synthesis of pharmaceuticals . The unique properties of this compound, such as its low volatility and non-toxic nature, make it a valuable tool in the creation of various pharmaceutical products .
High-Polarity Electrolyte Systems
Fluorinated Ether Solvents
Glycol Ether Solvents
Synthesis of Organofluorine Compounds
Pharmaceuticals
Organic Synthesis
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381157 | |
Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether | |
CAS RN |
56860-86-7 | |
Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56860-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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